Z-Tyr-Lys-Arg-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H45N9O8 |

|---|---|

Molecular Weight |

719.8 g/mol |

IUPAC Name |

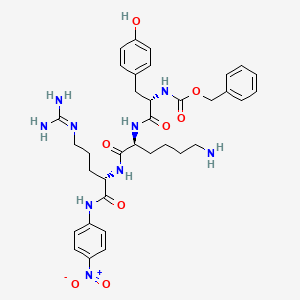

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C35H45N9O8/c36-19-5-4-9-28(32(47)41-29(10-6-20-39-34(37)38)31(46)40-25-13-15-26(16-14-25)44(50)51)42-33(48)30(21-23-11-17-27(45)18-12-23)43-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,45H,4-6,9-10,19-22,36H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,37,38,39)/t28-,29-,30-/m0/s1 |

InChI Key |

WHVWZZIWJGNSBH-DTXPUJKBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Z-Tyr-Lys-Arg-pNA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Tyr-Lys-Arg-pNA, chemically known as Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide, is a synthetic chromogenic substrate widely employed in biochemical and biomedical research. Its primary application lies in the sensitive detection and quantification of the activity of specific proteases, particularly those belonging to the subtilisin-like and yapsin-like families of serine and aspartic proteases, respectively. The enzymatic cleavage of the peptide bond between arginine and p-nitroaniline (pNA) releases the yellow chromophore p-nitroaniline, which can be readily measured by spectrophotometry. This property makes this compound an invaluable tool for enzyme kinetics studies, inhibitor screening, and drug discovery efforts targeting these proteases.

Core Properties and Specifications

The fundamental characteristics of this compound are summarized in the table below, providing essential information for its use in experimental settings.

| Property | Value | Reference |

| Full Chemical Name | Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide | |

| Abbreviation | Z-YKR-pNA | |

| Molecular Formula | C₃₅H₄₅N₉O₈ | |

| Molecular Weight | 719.79 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% (HPLC) | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C or -80°C for long-term stability | |

| Excitation Wavelength (pNA) | Not applicable (absorbance-based) | |

| Emission Wavelength (pNA) | Not applicable (absorbance-based) | |

| Absorbance Maximum (pNA) | 405 nm | [1] |

Enzymatic Hydrolysis and Detection

The utility of this compound as a protease substrate is centered on its specific cleavage by certain endopeptidases. A key example of an enzyme that efficiently hydrolyzes this substrate is the yeast Kex2 protease, a calcium-dependent serine protease that plays a crucial role in the processing of prohormones and other precursor proteins in the secretory pathway. The enzymatic reaction is depicted below.

Caption: Enzymatic cleavage of this compound by Kex2 protease.

Quantitative Analysis: Enzyme Kinetics

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Reference |

| Kex2 Protease | Ac-Pro-Met-Tyr-Lys-Arg-MCA | 2.2 | 240 | 1.1 x 10⁷ | 6.5 - 9.5 | [2] |

| Kex2 Protease | Boc-Gln-Arg-Arg-MCA | 17 | 240 | 1.4 x 10⁷ | 6.5 - 9.5 | [2] |

Note: The kinetic parameters for this compound are expected to be in a similar range but should be determined empirically for precise measurements.

The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law:

A = εbc

where:

-

A is the absorbance at 405 nm.

-

ε is the molar extinction coefficient of p-nitroaniline (9,960 M⁻¹cm⁻¹ at 405 nm)[1].

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of p-nitroaniline in M (mol/L).

Experimental Protocols

General Enzyme Assay Protocol for Kex2 Protease

This protocol provides a general framework for measuring the activity of Kex2 protease using this compound. It is recommended to optimize the conditions for specific experimental setups.

Materials:

-

Kex2 Protease (purified)

-

This compound (substrate stock solution in DMSO)

-

Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.0-7.4, containing 1-5 mM CaCl₂.[3][4]

-

Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm.

-

96-well microplates or cuvettes.

Procedure:

-

Prepare the reaction mixture: In each well of a microplate, prepare the reaction mixture containing the assay buffer and the desired final concentration of this compound (e.g., 0.5 mM).[4] The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.

-

Pre-incubate: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.[4]

-

Initiate the reaction: Add the Kex2 protease solution to each well to initiate the enzymatic reaction. The final enzyme concentration should be chosen to ensure a linear rate of product formation over the desired time course.

-

Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

-

Data analysis:

-

Plot the absorbance at 405 nm against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA/min).

-

Convert the rate of change in absorbance to the rate of product formation (M/min) using the Beer-Lambert law.

-

For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Caption: A typical experimental workflow for a Kex2 protease assay.

Signaling Pathway Context: Yeast α-Factor Processing

Kex2 protease is a key enzyme in the secretory pathway of the yeast Saccharomyces cerevisiae, where it is responsible for the proteolytic maturation of the α-factor mating pheromone precursor (pro-α-factor). This process is essential for yeast cell communication and mating. The pathway illustrates a fundamental biological process where this compound can be used to study the activity of a critical processing enzyme.

Caption: The processing pathway of yeast α-factor precursor by Kex2.[5][6]

Conclusion

This compound is a versatile and reliable chromogenic substrate that facilitates the study of a specific class of proteases with significant biological and pathological relevance. Its use in well-defined experimental protocols, coupled with a thorough understanding of the underlying enzymatic and signaling pathways, empowers researchers in the fields of biochemistry, cell biology, and drug development to advance our knowledge of protease function and to identify novel therapeutic interventions.

References

- 1. mobitec.com [mobitec.com]

- 2. Comparative study of protease hydrolysis reaction demonstrating Normalized Peptide Bond Cleavage Frequency and Protease Substrate Broadness Index - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Subtilisin-like proteases in plant–pathogen recognition and immune priming: a perspective [frontiersin.org]

- 5. brennerlab.net [brennerlab.net]

- 6. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]

Z-Tyr-Lys-Arg-pNA chemical structure

An In-depth Technical Guide to Z-Tyr-Lys-Arg-pNA

Introduction

This compound (Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide) is a synthetic tripeptide and a highly utilized chromogenic substrate in biochemical and diagnostic assays.[1] Its specific amino acid sequence makes it a target for various serine proteases. The core utility of this compound lies in its ability to produce a quantifiable color change upon enzymatic cleavage, enabling the precise measurement of enzyme activity. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and applications for researchers, scientists, and professionals in drug development.[1]

Chemical Structure and Properties

This compound consists of three amino acids—Tyrosine (Tyr), Lysine (Lys), and Arginine (Arg)—sequentially linked. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus of Arginine is covalently bonded to a p-nitroanilide (pNA) molecule. This pNA moiety is the chromogenic reporter; upon cleavage from the peptide, it is released as a yellow-colored compound.[2][3]

The compound is often supplied as a trifluoroacetate (TFA) salt (this compound · 2TFA) to improve its stability and solubility.[1][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Synonyms | Z-YKR-pNA, benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide | [6][7] |

| CAS Number | 108318-36-1 | [1][4][8][9] |

| Molecular Formula | C35H45N9O8 | [6][9] |

| C39H47F6N9O12 (as 2TFA salt) | [10][] | |

| Molecular Weight | 719.79 g/mol | [6][8][9][12][13] |

| 947.85 g/mol (as 2TFA salt) | [1][4][5] | |

| Appearance | White to off-white solid powder | [1][9][12][13] |

| Purity | Typically ≥99% (by HPLC) | [1][6][8] |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | [12][13] |

| Storage | Powder: Store at -20°C (1 year) or -80°C (2 years), sealed and away from moisture. In Solvent: Store at -20°C (1 month) or -80°C (6 months). | [9][12][13][14] |

Mechanism of Action

This compound serves as a substrate for proteases that recognize and cleave the peptide bond at the C-terminal side of an Arginine residue. The enzymatic reaction hydrolyzes the amide bond linking the arginine to the p-nitroanilide group. This releases free p-nitroanilide (pNA), which has a distinct yellow color and a maximum absorbance wavelength of 405 nm. The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.

Caption: Enzymatic cleavage of this compound by a protease releases the yellow pNA chromophore.

Applications in Research and Development

Due to its specificity, this compound is a valuable tool for studying a range of proteases.

-

Enzyme Activity Assays: It is widely used to measure the activity of trypsin and trypsin-like serine proteases.[2][3] These enzymes are crucial in physiological processes like digestion and blood coagulation.[2][3]

-

Kallikrein Assays: The substrate is effective for measuring the activity of plasma kallikrein, an enzyme involved in inflammation, blood pressure regulation, and coagulation.[15]

-

Yeast Protease Studies: this compound is a known substrate for the Kex2 endoprotease (proteinase yscF) in yeast, which is responsible for processing protein precursors.[5][7]

-

Drug Discovery: It is employed in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of target proteases.

-

Diagnostics: The substrate can be used in developing diagnostic reagents to detect abnormal protease levels in clinical samples.[1]

Table 2: Target Enzymes for this compound

| Enzyme Class | Specific Examples | Key Applications | References |

| Trypsin-like Proteases | Trypsin, Hepsin | Protein digestion studies, cancer research | [2][3][16] |

| Kallikreins | Plasma Kallikrein, Urinary Kallikrein | Coagulation, inflammation, and blood pressure research | [15] |

| Subtilisin-like Proteases | Kex2 (Yeast), Furin | Protein processing, molecular biology | [5][7][14] |

| Yapsin-like Proteases | Yapsins | Yeast biology, cell wall integrity studies | [14] |

Experimental Protocols

Below is a generalized protocol for a standard chromogenic protease assay using this compound in a 96-well plate format. This protocol should be optimized for the specific enzyme and experimental conditions.

Caption: Standard workflow for a protease activity assay using this compound.

Detailed Methodology

A. Materials

-

This compound substrate

-

Anhydrous DMSO

-

Enzyme of interest (e.g., Trypsin, Plasma Kallikrein)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)

-

Clear, flat-bottom 96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

B. Reagent Preparation

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO. Store this stock at -20°C or -80°C.

-

Substrate Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 0.1-1 mM) using the assay buffer. The optimal concentration should be determined empirically and is often near the enzyme's Km value for the substrate.

-

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. Just before the assay, dilute the enzyme to the desired working concentration in cold assay buffer. The amount of enzyme should be sufficient to produce a linear rate of absorbance change over the desired time course.

C. Assay Procedure

-

Setup: Add 50 µL of assay buffer to each well of the 96-well plate.

-

Controls: Designate wells for negative controls (no enzyme) and positive controls.

-

Enzyme Addition: Add 25 µL of the diluted enzyme solution to the appropriate wells. For the negative control wells, add 25 µL of assay buffer instead.

-

Inhibitor Addition (Optional): If screening for inhibitors, add the test compounds to the wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature before adding the substrate.

-

Reaction Initiation: To start the reaction, add 25 µL of the substrate working solution to all wells, bringing the total volume to 100 µL. Mix gently by tapping the plate.

-

Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 37°C). Measure the absorbance at 405 nm.

-

Kinetic Assay: Record absorbance every 1-2 minutes for 15-60 minutes.

-

Endpoint Assay: Incubate for a fixed time (e.g., 30 minutes) and then take a single absorbance reading. A stop solution (e.g., 1 M acetic acid) can be added before the final read.

-

D. Data Analysis

-

Subtract the absorbance values of the "no enzyme" control from all other readings.

-

For a kinetic assay, plot absorbance versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (~10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

Conclusion

This compound is a robust and versatile chromogenic substrate essential for the functional study of serine proteases like trypsin and kallikrein. Its well-defined chemical properties and straightforward mechanism of action make it an invaluable tool for enzyme kinetics, inhibitor screening, and the development of diagnostic assays. The standardized protocols and clear, quantifiable output associated with its use ensure its continued relevance in both academic research and industrial drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Trypsin Activity Assay | Chondrex, Inc. [chondrex.com]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. This compound·2 TFA | 108318-36-1 | FT110723 [biosynth.com]

- 5. Bachem this compound · 2 TFA, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound -HongTide Biotechnology [hongtide.com]

- 8. This compound | 108318-36-1 [sigmaaldrich.com]

- 9. file.medchemexpress.eu [file.medchemexpress.eu]

- 10. This compound 2 TFA CAS#: [amp.chemicalbook.com]

- 12. This compound | 显色底物 | MCE [medchemexpress.cn]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Peptide esters and nitroanilides as substrates for the assay of human urinary kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

The Chromogenic Substrate Z-Tyr-Lys-Arg-pNA: A Technical Guide to its Mechanism of Action and Application in Protease Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chromogenic substrate Z-Tyr-Lys-Arg-pNA, its mechanism of action, and its application in the kinetic analysis of specific proteases. This document details experimental protocols and presents available quantitative data to facilitate its use in research and drug development settings.

Core Mechanism of Action

This compound (Nα-Carbobenzoxy-L-Tyrosyl-L-Lysyl-L-Arginine-p-nitroanilide) is a synthetic peptide substrate designed for the specific and sensitive detection of certain serine proteases. Its utility in biochemical assays stems from a straightforward enzymatic reaction that results in a quantifiable color change.

The core of its mechanism lies in the enzymatic cleavage of the amide bond between the arginine (Arg) residue and the p-nitroaniline (pNA) moiety. When a compatible protease recognizes and binds to the tripeptide sequence (Tyr-Lys-Arg), it catalyzes the hydrolysis of this bond. This cleavage releases p-nitroaniline, a yellow chromophore that absorbs light maximally at approximately 405 nm. The rate of pNA release, and therefore the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity under substrate-saturating conditions. This principle allows for the continuous and sensitive monitoring of enzyme kinetics.

The specificity of this compound is primarily directed towards proteases that recognize and cleave at the C-terminal side of basic amino acid residues, particularly arginine. This makes it a valuable tool for studying enzymes such as subtilisin-type and yapsin-like proteases.

Target Enzymes and Kinetic Parameters

This compound is a known substrate for two important classes of serine proteases: subtilisin-like proteases and yapsin-like proteases (e.g., Kex2).

Subtilisin-like Proteases: Subtilisins are a family of serine proteases secreted by bacteria, such as Bacillus licheniformis. They are known for their broad substrate specificity. While this compound is recognized as a substrate for subtilisin, specific Michaelis-Menten constants (Km) and catalytic constants (kcat) for this particular substrate are not extensively documented in publicly available literature.

Quantitative Data Summary

Due to the limited availability of specific kinetic data for this compound with its primary target enzymes, a comprehensive quantitative comparison is not currently possible. Researchers are encouraged to determine these parameters empirically for their specific enzyme and assay conditions.

| Enzyme Class | Specific Enzyme | Substrate | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Yapsin-like | Kex2 (yeast) | Peptidyl-MCA | - | - | up to 1.1 x 10⁷ | [1][2] |

| Subtilisin-like | Subtilisin | This compound | N/A | N/A | N/A | - |

Note: "N/A" indicates that specific data for this compound was not found in the surveyed literature. The data for Kex2 is for a similar, but not identical, substrate.

Experimental Protocols

The following provides a detailed methodology for a typical enzyme assay using this compound with a Kex2-like protease. This protocol can be adapted for use with other compatible enzymes, such as subtilisin, with appropriate optimization of buffer conditions and enzyme concentrations.

3.1. Materials

-

This compound substrate

-

Purified Kex2 protease or other compatible enzyme

-

Reaction Buffer: 50 mM Tris-HCl or HEPES, 5 mM CaCl₂, pH 7.0

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

Cuvettes or microplates

3.2. Preparation of Reagents

-

Reaction Buffer: Prepare a solution of 50 mM Tris-HCl or HEPES buffer containing 5 mM CaCl₂. Adjust the pH to 7.0. This buffer can be stored at 4°C.

-

Substrate Stock Solution: Dissolve this compound in the reaction buffer to create a concentrated stock solution. The solubility may be limited, so gentle warming or the use of a small amount of a co-solvent like DMSO may be necessary. Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. Protect from light.

-

Enzyme Solution: Dilute the purified enzyme to the desired working concentration in the reaction buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over the desired time course.

3.3. Assay Procedure

-

Assay Mixture Preparation: In a cuvette or microplate well, combine the reaction buffer and the substrate solution to the desired final volume and substrate concentration. A typical starting point is a final substrate concentration in the range of its expected Km.

-

Pre-incubation: Pre-incubate the assay mixture at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiation of Reaction: Add the enzyme solution to the assay mixture to initiate the reaction. Mix gently but thoroughly.

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time. Record data at regular intervals (e.g., every 30 or 60 seconds) for a period during which the reaction rate is linear.

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically ~10,000 M⁻¹cm⁻¹ at 405 nm), b is the path length of the cuvette or solution in the microplate well, and c is the concentration of pNA.

-

To determine Km and kcat, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

Conclusion

This compound is a valuable and straightforward chromogenic substrate for the kinetic analysis of subtilisin-like and yapsin-like proteases. Its mechanism of action, based on the enzymatic release of the chromophore p-nitroaniline, allows for simple and continuous monitoring of enzyme activity. While specific kinetic parameters for this substrate are not always readily available and should be determined experimentally, the provided protocols offer a solid foundation for its application in protease characterization, inhibitor screening, and other drug development-related research.

References

An In-Depth Technical Guide to the Z-Tyr-Lys-Arg-pNA Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Chromogenic Detection of Protease Activity

The Z-Tyr-Lys-Arg-pNA hydrochloride is a synthetic chromogenic substrate designed for the sensitive detection of specific protease activity. Its fundamental principle lies in the enzymatic cleavage of a peptide bond, which liberates a chromophore that can be quantified using spectrophotometry.

The substrate consists of a tripeptide sequence, Tyrosine-Lysine-Arginine, which mimics the recognition sites of certain proteases. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus of the Arginine residue is covalently linked to p-nitroaniline (pNA). In its intact form, the substrate is colorless. However, in the presence of a suitable protease, the amide bond between the Arginine and the p-nitroaniline is hydrolyzed. This enzymatic cleavage releases free p-nitroaniline, a yellow-colored compound that exhibits a strong absorbance at a specific wavelength, typically 405 nm. The rate of p-nitroaniline release, measured as the change in absorbance over time, is directly proportional to the activity of the protease in the sample.

Enzymatic Specificity

This compound is primarily recognized as a substrate for subtilisin-type and yapsin-like proteases . A key and well-characterized enzyme that efficiently cleaves this substrate is the Kex2 endoprotease from Saccharomyces cerevisiae and other fungi. Kex2 is a calcium-dependent serine protease that cleaves precursor proteins at the carboxyl side of dibasic amino acid residues, such as Lys-Arg and Arg-Arg.

While this compound is an excellent substrate for Kex2, its utility for mammalian proteases of interest in drug discovery, such as plasma kallikrein and urokinase, is less definitively documented in publicly available literature. These enzymes are typically assayed using other chromogenic substrates with different peptide sequences (e.g., H-D-Pro-Phe-Arg-pNA for plasma kallikrein). Researchers should empirically validate the suitability of this compound for their specific mammalian protease of interest.

Quantitative Data

Kinetic Parameters

Quantitative kinetic data (Km and Vmax) for the hydrolysis of this compound by specific proteases is not widely available in the public domain. However, to provide a comparative context, the following table presents kinetic parameters for other p-nitroanilide-based substrates with relevant proteases.

| Substrate | Enzyme | Km (µM) | Vmax (nmol·s⁻¹·U⁻¹) |

| BOC-Leu-Ser-Thr-Arg-pNA | Porcine Kallikrein | 235 | 337 |

| BOC-Leu-Ser-Thr-Arg-pNA | Thrombin | 469 | 63 |

| BOC-Leu-Ser-Thr-Arg-pNA | Plasmin | 70 | 358 |

| H-D-But-CHA-Arg-pNA | Plasma Kallikrein | 175 | 7.48 (µmol/sec) |

Note: This data is for comparative purposes only and does not represent the kinetic parameters for this compound.

Physicochemical and Spectrophotometric Data

| Parameter | Value |

| This compound | |

| Molecular Formula | C₃₅H₄₅N₉O₈ |

| Molecular Weight | 731.8 g/mol |

| p-Nitroaniline (pNA) | |

| Wavelength of Max. Absorbance (λmax) | 405 nm |

| Molar Extinction Coefficient (ε) at 405 nm | 9,960 M⁻¹cm⁻¹[1][2] |

Experimental Protocols

Detailed Methodology for Kex2 Endoprotease Activity Assay

This protocol is adapted from established methods for assaying Kex2 activity using this compound.[3][4]

1. Materials and Reagents:

-

This compound substrate

-

Kex2 endoprotease (purified or in a biological sample)

-

Assay Buffer: 50 mM Bis-Tris, 1 mM CaCl₂, pH 7.2-7.4

-

Stop Solution (optional): 50% acetic acid

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

2. Preparation of Solutions:

-

Substrate Stock Solution (e.g., 10 mM): Dissolve a calculated amount of this compound in DMSO or sterile water. Store aliquots at -20°C. Note: The solubility in aqueous buffers may be limited.

-

Working Substrate Solution (0.5 mM): Dilute the substrate stock solution in the Assay Buffer to a final concentration of 0.5 mM.[3] Prepare this solution fresh before each experiment.

-

Enzyme Preparation: Dilute the Kex2 enzyme preparation in the Assay Buffer to a concentration that will yield a linear rate of absorbance change over the desired time course. The optimal concentration should be determined empirically.

3. Assay Procedure (Kinetic Method):

-

Equilibrate the Assay Buffer, Working Substrate Solution, and enzyme preparation to the desired reaction temperature (e.g., 37°C).[3]

-

To each well of a 96-well microplate, add 50 µL of the Working Substrate Solution (0.5 mM).

-

Initiate the reaction by adding 50 µL of the diluted enzyme preparation to each well.

-

Immediately place the microplate in a pre-warmed microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure the reaction rate is linear during the measurement period.

-

Include appropriate controls:

-

Blank: 50 µL of Assay Buffer instead of the enzyme preparation.

-

Negative Control: A sample known not to contain the active enzyme.

-

4. Calculation of Enzyme Activity:

The rate of the reaction is determined from the linear portion of the absorbance versus time plot (ΔA/min). The enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA/min) / (ε × l) × V_total / V_enzyme × 10⁶

Where:

-

ΔA/min: The rate of change in absorbance at 405 nm per minute.

-

ε: The molar extinction coefficient of p-nitroaniline (9,960 M⁻¹cm⁻¹).[1][2]

-

l: The path length of the light through the sample in the microplate well (in cm). This is typically provided by the microplate manufacturer or can be determined empirically.

-

V_total: The total volume of the reaction in the well (in mL).

-

V_enzyme: The volume of the enzyme solution added to the well (in mL).

-

10⁶: Conversion factor from M to µM.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

References

An In-depth Technical Guide to Z-Tyr-Lys-Arg-pNA for Protease Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Tyr-Lys-Arg-pNA (Nα-Carbobenzoxy-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in biochemical and medical research for the detection and quantification of serine protease activity. Its high specificity for enzymes that cleave after arginine residues, such as trypsin, plasma kallikrein, and plasmin, makes it an invaluable tool in diagnostics, drug discovery, and fundamental research. This guide provides a comprehensive overview of the core principles, experimental protocols, and relevant biological pathways associated with the use of this compound.

Core Principle: Enzymatic Cleavage and Chromogenic Detection

The utility of this compound as a protease substrate lies in its chemical design. The tripeptide sequence (Tyr-Lys-Arg) mimics the natural cleavage sites of many trypsin-like serine proteases. The C-terminal arginine is linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. Upon enzymatic cleavage of the peptide bond C-terminal to the arginine residue, free pNA is released. This liberated pNA has a distinct yellow color, which can be quantitatively measured by spectrophotometry at a wavelength of 405 nm. The rate of pNA formation is directly proportional to the enzymatic activity under defined conditions.

Figure 1: Enzymatic cleavage of this compound.

Quantitative Data Presentation

The following tables summarize the kinetic parameters for the interaction of trypsin, plasma kallikrein, and plasmin with this compound and structurally similar substrates. It is important to note that exact kinetic values can vary depending on experimental conditions such as pH, temperature, and buffer composition.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |

| Bovine Trypsin | Z-Lys-pNA | 512 | 0.517 | 1.01 x 10³ | pH 6.94, 25°C[1] |

| Porcine Pancreatic Kallikrein | Ac-Phe-Arg-OEt | 17 | 2320 | 1.36 x 10⁸ | pH 8.0, 25°C |

| Human Plasmin | H-D-Val-Leu-Lys-pNA | ~70 | Not Reported | Not Reported | pH 7.5, 37°C[2] |

Experimental Protocols

A generalized experimental workflow for a protease assay using this compound is depicted below. Specific protocols for trypsin, plasma kallikrein, and plasmin follow.

Figure 2: General workflow for a protease assay.

Molar Extinction Coefficient of p-Nitroaniline

The concentration of released p-nitroaniline is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette or microplate well. The molar extinction coefficient of p-nitroaniline can be influenced by the solution's composition[3]. A commonly used value is approximately 8,800 M⁻¹cm⁻¹ at 410 nm [4]. It is recommended to determine the extinction coefficient under the specific experimental conditions being used for the highest accuracy.

Trypsin Activity Assay Protocol

Objective: To determine the activity of trypsin in a sample.

Materials:

-

Bovine Trypsin (as a standard)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂

-

Stop Solution (optional, for endpoint assays): 50% acetic acid

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in Assay Buffer. A typical starting concentration range is 0.1-1 mM.

-

Prepare a series of trypsin standards of known concentrations in Assay Buffer.

-

Prepare the test samples in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 25 µL of the trypsin standards or test samples to the appropriate wells.

-

Include a blank control containing 75 µL of Assay Buffer.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the this compound working solution to each well.

-

Kinetic Measurement: Immediately start measuring the absorbance at 405 nm every minute for 10-30 minutes. The rate of change in absorbance is proportional to the enzyme activity.

-

Endpoint Measurement: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding 50 µL of Stop Solution. Measure the final absorbance at 405 nm.

-

-

Data Analysis:

-

For kinetic assays, determine the rate of reaction (ΔA/min).

-

For endpoint assays, subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Create a standard curve by plotting the rate of reaction or final absorbance against the known concentrations of the trypsin standards.

-

Determine the trypsin activity in the test samples by interpolating their values on the standard curve.

-

Plasma Kallikrein Activity Assay Protocol

Objective: To measure the activity of plasma kallikrein.

Materials:

-

Human Plasma Kallikrein (as a standard)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl

-

Microplate reader and 96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and dilute to a working concentration (e.g., 0.5-2 mM) in Assay Buffer.

-

Prepare serial dilutions of plasma kallikrein standards in Assay Buffer.

-

Dilute plasma samples in Assay Buffer.

-

-

Assay Setup:

-

To each well, add 50 µL of the plasma kallikrein standards or diluted plasma samples.

-

Include a blank control with 50 µL of Assay Buffer.

-

-

Reaction Initiation and Measurement:

-

Pre-warm the microplate and substrate solution to 37°C.

-

Start the reaction by adding 50 µL of the pre-warmed this compound solution to all wells.

-

Measure the absorbance at 405 nm in kinetic mode at 37°C for 15-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of pNA formation (Vmax) from the linear portion of the absorbance versus time plot.

-

Construct a standard curve of Vmax versus kallikrein concentration.

-

Determine the kallikrein activity in the plasma samples from the standard curve.

-

Plasmin Activity Assay Protocol

Objective: To quantify the activity of plasmin.

Materials:

-

Human Plasmin (as a standard)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

-

Microplate reader and 96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and dilute to a working concentration (e.g., 0.2-1.5 mM) in Assay Buffer.

-

Prepare a dilution series of plasmin standards in Assay Buffer.

-

Prepare test samples in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of plasmin standards or test samples to the designated wells.

-

Add 50 µL of Assay Buffer to the blank wells.

-

-

Reaction Initiation and Measurement:

-

Equilibrate the plate and substrate solution to 37°C.

-

Add 50 µL of the this compound working solution to each well to start the reaction.

-

Monitor the increase in absorbance at 405 nm at 37°C for 10-30 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (mOD/min) from the linear phase of the reaction.

-

Generate a standard curve by plotting the reaction rate against the plasmin concentrations.

-

Calculate the plasmin activity in the samples using the standard curve.

-

Signaling Pathways and Biological Relevance

The proteases detected by this compound play crucial roles in various physiological and pathological processes. Understanding these pathways is essential for interpreting experimental results and for the development of targeted therapeutics.

Trypsin and Protein Digestion

Trypsin is a key digestive enzyme produced by the pancreas as an inactive zymogen, trypsinogen. In the small intestine, it is activated by enteropeptidase and subsequently activates other digestive proteases, leading to the breakdown of dietary proteins into smaller peptides and amino acids for absorption.

Figure 3: Simplified pathway of protein digestion involving trypsin.

The Kallikrein-Kinin System

Plasma kallikrein is a central component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. Upon activation from its zymogen prekallikrein, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.

Figure 4: Overview of the Kallikrein-Kinin system.

The Fibrinolytic Pathway

Plasmin is the primary enzyme of the fibrinolytic system, responsible for the degradation of fibrin clots. It is generated from its inactive precursor, plasminogen, by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA). The controlled breakdown of fibrin is essential for maintaining blood vessel patency after wound healing.

Figure 5: The central role of plasmin in fibrinolysis.

Conclusion

This compound is a versatile and reliable chromogenic substrate for the sensitive detection of trypsin-like serine proteases. Its application in well-defined experimental protocols allows for the accurate quantification of enzymatic activity, providing valuable insights for researchers, scientists, and drug development professionals. A thorough understanding of the underlying biochemical principles and the biological context of the target proteases is paramount for the successful application of this powerful research tool.

References

- 1. Untitled Document [ucl.ac.uk]

- 2. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Z-Tyr-Lys-Arg-pNA: A Chromogenic Substrate for Probing Serine Protease Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Tyr-Lys-Arg-pNA (Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in biochemical and pharmaceutical research for the characterization of serine proteases. Its specific peptide sequence mimics the cleavage sites of various pro-protein convertases, making it a valuable tool for studying enzymes involved in protein maturation and activation. This technical guide provides a comprehensive overview of the substrate's specificity, kinetic data, and detailed experimental protocols for its use in enzyme assays.

Core Principles

The utility of this compound as a substrate lies in its chemical design. The tripeptide sequence, Tyr-Lys-Arg, is recognized and cleaved by specific serine proteases at the C-terminal side of the arginine residue. This cleavage event liberates the p-nitroaniline (pNA) moiety, which is chromogenic. The release of pNA results in a measurable increase in absorbance at 405 nm, providing a direct and continuous method to monitor enzyme activity. This colorimetric assay is straightforward, robust, and amenable to high-throughput screening applications.[1][2][3]

Substrate Specificity

This compound is primarily a substrate for subtilisin-like serine proteases, with a particular affinity for Kex2-like enzymes.[4] Kex2, a calcium-dependent serine protease found in the trans-Golgi network of eukaryotic cells, plays a crucial role in the maturation of secreted proteins and peptides by cleaving at the carboxyl side of dibasic amino acid pairs, such as Lys-Arg and Arg-Arg.[4][5][6]

The substrate has been extensively used to study Kex2 homologues in various fungal species, including Saccharomyces cerevisiae, Candida albicans, and Pichia pastoris.[7][8][9] While the core recognition motif is the dibasic pair, studies have shown that residues in the P4 position can also influence substrate binding and cleavage efficiency.[5]

Quantitative Data: Kinetic Parameters

The kinetic parameters of an enzyme-substrate interaction, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), provide a quantitative measure of the enzyme's affinity and catalytic efficiency. While specific kinetic data for this compound with various proteases can vary depending on the experimental conditions, the following table summarizes representative kinetic values for the highly similar substrate, Ac-Pro-Met-Tyr-Lys-Arg-MCA, with purified, secreted, soluble Kex2 protease from Saccharomyces cerevisiae. These values serve as a valuable reference for understanding the enzyme's interaction with this class of substrates.

| Substrate Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Ac-Pro-Met-Tyr-Lys-Arg-MCA | 2.2 | 24 | 1.1 x 107 |

Data adapted from Brenner, C., & Fuller, R. S. (1992). Structural and enzymatic characterization of a purified prohormone-processing enzyme: Secreted, soluble Kex2 protease. Proceedings of the National Academy of Sciences, 89(3), 922-926.[10]

Experimental Protocols

Enzyme Activity Assay using this compound

This protocol provides a general framework for measuring the activity of a Kex2-like protease. It is recommended to optimize the concentrations of the enzyme and substrate for each specific application.

Materials:

-

Purified Kex2 or other target serine protease

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.0-7.4, containing 1-5 mM CaCl2[6][8]

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

Procedure:

-

Prepare the Reaction Mixture: In each well of a 96-well microplate, prepare the reaction mixture by adding the components in the following order:

-

Assay Buffer

-

Enzyme solution (at the desired concentration)

-

Substrate solution (to the final desired concentration, typically in the range of the Km value)

-

-

Initiate the Reaction: The reaction can be initiated by the addition of either the enzyme or the substrate.

-

Incubate: Incubate the plate at a constant temperature, typically 37°C. The optimal temperature for Kex2 activity with this substrate has been observed to be between 40°C and 50°C, although experiments are often conducted at 37°C to reflect physiological conditions.[7]

-

Monitor Absorbance: Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a microplate reader.

-

Data Analysis:

-

Plot the absorbance at 405 nm against time.

-

Determine the initial velocity (V0) of the reaction from the linear portion of the curve.

-

The concentration of the product (pNA) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~10,000 M-1cm-1 at 405 nm), c is the concentration, and l is the path length of the cuvette or well.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[6]

-

Visualizations

Signaling Pathway: Kex2-Mediated Pro-protein Processing

References

- 1. One-stage vs. chromogenic assays in haemophilia A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]

- 4. Loss of Kex2 Affects the Candida albicans Cell Wall and Interaction with Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pro-domain processing of fungal effector proteins from plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mobitec.com [mobitec.com]

- 7. researchgate.net [researchgate.net]

- 8. Processing of predicted substrates of fungal Kex2 proteinases from Candida albicans, C. glabrata, Saccharomyces cerevisiae and Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Processing of predicted substrates of fungal Kex2 proteinases from Candida albicans, C. glabrata, Saccharomyces cerevisiae and Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brennerlab.net [brennerlab.net]

The Enzymatic Landscape of Z-Tyr-Lys-Arg-pNA Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic chromogenic substrate, Z-Tyr-Lys-Arg-pNA (Nα-carbobenzoxy-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide), serves as a valuable tool in the study of a specific class of serine proteases.[1] Its chemical structure, featuring a peptide sequence recognized by these enzymes and a p-nitroanilide (pNA) group, allows for the direct and continuous monitoring of enzymatic activity.[1] Upon cleavage of the amide bond between the arginine residue and the pNA moiety, the release of p-nitroaniline results in a measurable increase in absorbance at 405 nm. This property makes this compound a versatile substrate for enzyme kinetics, inhibitor screening, and diagnostic assays.[1] This technical guide provides an in-depth overview of the primary enzymes known to cleave this compound, their associated signaling pathways, detailed experimental protocols for their activity assessment, and a summary of available kinetic data. The enzymes discussed herein are central to a multitude of physiological and pathological processes, including protein processing, blood coagulation, and fibrinolysis.

Kex2: A Key Proprotein Convertase

The Kex2 endoprotease from Saccharomyces cerevisiae is a calcium-dependent serine protease that plays a crucial role in the maturation of secreted proteins and peptides by cleaving at the carboxyl side of paired basic amino acid residues, specifically Lys-Arg and Arg-Arg sequences.[2][3] As a member of the subtilisin-like proprotein convertase family, Kex2 is a key enzyme in the secretory pathway.[4]

Kex2 Processing Pathway

Kex2 itself undergoes a series of post-translational modifications and processing steps to become a mature, active enzyme. This process begins in the endoplasmic reticulum and continues through the Golgi apparatus, where it is localized.[4][5]

Experimental Protocol: Kex2 Activity Assay

This protocol is adapted from methodologies described for the purification and activity testing of fungal Kex2 proteinases.[6][7]

Materials:

-

Recombinant Kex2 enzyme

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Reaction Buffer: 50 mM Bis-Tris (pH 7.2), 1 mM CaCl₂

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare the Reaction Mixture: In each well of a 96-well microplate, prepare the reaction mixture by adding the components in the following order:

-

Reaction Buffer

-

Recombinant Kex2 enzyme (diluted in Reaction Buffer to the desired concentration)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the enzyme to equilibrate to the reaction temperature.

-

Initiate the Reaction: Add the this compound substrate to each well to a final concentration of 0.5 mM.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm at 37°C in a microplate reader. Record measurements every minute for a period of 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

The rate of p-nitroaniline release can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹).

-

Quantitative Data: Kex2 Kinetics

| Substrate (Peptidyl-MCA) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-Pro-Met-Tyr-Lys-Arg-MCA | 1.1 | 12 | 1.1 x 10⁷ |

| Boc-Gln-Arg-Arg-MCA | 400 | 11 | 2.8 x 10⁴ |

Table 1: Kinetic Parameters of Soluble Kex2 with Fluorogenic Substrates. Data adapted from Brenner & Fuller (1992).[8] Note that these are not with the pNA substrate and serve as an indication of substrate preference.

Thrombin: A Central Enzyme in Coagulation

Thrombin (Factor IIa) is a serine protease that plays a pivotal role in the blood coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, forming a stable blood clot.[9] Beyond its procoagulant functions, thrombin is also involved in a variety of cellular signaling processes through the activation of Protease-Activated Receptors (PARs).[10]

Thrombin Signaling Pathway

Thrombin exerts its cellular effects primarily through the cleavage and activation of PARs, which are G protein-coupled receptors. This initiates a cascade of intracellular signaling events.[10][11]

Experimental Protocol: Thrombin Activity Assay

A general protocol for measuring thrombin activity using a chromogenic substrate can be adapted for this compound.

Materials:

-

Purified human α-thrombin

-

This compound substrate stock solution

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.3

-

Microplate reader

-

96-well microplate

Procedure:

-

Prepare Reagents: Dilute the thrombin stock solution and the this compound substrate in the Assay Buffer to the desired concentrations.

-

Assay Setup: In a 96-well plate, add the Assay Buffer and the thrombin solution.

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Add the this compound substrate to start the reaction.

-

Measurement: Monitor the change in absorbance at 405 nm over time at 37°C.

-

Data Analysis: Calculate the initial velocity as described for the Kex2 assay.

Quantitative Data: Thrombin Kinetics

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Tos-Gly-Pro-Arg-pNA (Chromozym TH) | 4.18 | 127 | 3.0 x 10⁷ |

| D-Phe-Pip-Arg-pNA (S-2238) | 1.33 | 91.4 | 6.9 x 10⁷ |

Table 2: Kinetic Parameters of Human α-Thrombin with Chromogenic Substrates. Data from Lottenberg et al. (1983).[12]

Plasmin: The Key Fibrinolytic Enzyme

Plasmin is a serine protease that circulates in the blood as an inactive zymogen, plasminogen. Its primary function is to dissolve fibrin blood clots (fibrinolysis).[13] Plasmin is also involved in various other physiological and pathological processes, including tissue remodeling, wound healing, and tumor invasion.[14]

Plasmin Signaling and Fibrinolysis

Plasminogen is activated to plasmin by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA). Plasmin then degrades the fibrin mesh of a clot.[15] Plasmin can also activate signaling pathways, for instance, by inducing the expression of chemokines in dendritic cells.[14]

Experimental Protocol: Plasmin Activity Assay

This protocol is adapted from a standard procedure for plasmin activity using a different p-nitroanilide substrate, D-Val-Leu-Lys-pNA. It can be modified for this compound.

Materials:

-

Purified human plasmin

-

This compound substrate stock solution

-

Assay Buffer: 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, 100 mM Lysine, pH 7.5

-

Microplate reader

-

96-well microplate

Procedure:

-

Reagent Preparation: Prepare working solutions of plasmin and this compound in the Assay Buffer.

-

Assay Setup: To each well, add the Assay Buffer and the plasmin solution.

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Add the this compound substrate to each well.

-

Measurement: Monitor the absorbance at 405 nm at 37°C.

-

Data Analysis: Determine the initial velocity of the reaction.

Quantitative Data: Plasmin Kinetics

| Substrate (Plasminogen) | Condition | Km (µM) | kcat (s⁻¹) |

| Glu-plasminogen | Purified system | 65 | 0.06 |

| Lys-plasminogen | Purified system | 19 | 0.2 |

| Glu-plasminogen | In presence of fibrin | 0.16 | 0.1 |

Table 3: Kinetic Parameters for the Activation of Plasminogen by tPA. Data from Hoylaerts et al. (1982).[13] This table shows the kinetics of plasmin generation, not the activity of plasmin on a chromogenic substrate.

Kallikrein and the Kallikrein-Kinin System

Kallikreins are serine proteases that act on kininogens to release vasoactive peptides called kinins (e.g., bradykinin).[16] The Kallikrein-Kinin System is involved in inflammation, blood pressure regulation, and coagulation.[17][18]

The Kallikrein-Kinin System

This system is a cascade that, once activated, leads to the production of bradykinin, a potent vasodilator.[16][19]

Experimental Protocol and Quantitative Data

Specific experimental protocols and kinetic data for the cleavage of this compound by kallikrein are not well-documented in publicly available literature. Assays for kallikrein activity often utilize other chromogenic or fluorogenic substrates.

Factor Xa: At the Crossroads of the Coagulation Cascade

Factor Xa is a serine protease that occupies a central position in the coagulation cascade, linking the intrinsic and extrinsic pathways to the final common pathway leading to thrombin generation.[20][21][22]

Factor Xa in the Coagulation Cascade

Factor X is activated to Factor Xa by both the intrinsic (tenase complex) and extrinsic (tissue factor pathway) pathways. Factor Xa then forms the prothrombinase complex with Factor Va, which converts prothrombin to thrombin.[21][23][24]

Experimental Protocol and Quantitative Data

This compound is not an optimal substrate for Factor Xa, which generally prefers substrates with a glycine residue at the P2 position.[25] A more suitable chromogenic substrate for Factor Xa is RGR-pNA.[25]

Experimental Protocol (using a suitable substrate like RGR-pNA):

Materials:

-

Purified Factor Xa

-

RGR-pNA substrate stock solution

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4

-

Microplate reader

-

96-well microplate

Procedure:

-

Assay Setup: In a 96-well plate, add the Assay Buffer and the Factor Xa solution.

-

Pre-incubation: Incubate at 25°C for 5 minutes.

-

Reaction Initiation: Add the RGR-pNA substrate.

-

Measurement: Monitor the absorbance at 405 nm.

-

Data Analysis: Calculate the initial velocity.

Quantitative Data:

Due to the low specificity of Factor Xa for this compound, kinetic data for this specific enzyme-substrate pair is not available. Studies on the activation of Factor V by Factor Xa have determined the following kinetic parameters for that interaction.[26]

| Enzyme | Substrate | Km (nM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Factor Xa | Factor V | 10.4 | 2.6 | 4.14 x 10⁶ |

| Thrombin | Factor V | 71.7 | 14.0 | 3.26 x 10⁶ |

Table 4: Kinetic Parameters for the Activation of Factor V. Data from Monkovic & Tracy (1990).[26]

Conclusion

This compound is a valuable tool for studying a range of serine proteases, with a particular utility for assaying the activity of Kex2 and related proprotein convertases. While it is also cleaved by key enzymes of the coagulation and fibrinolytic systems, such as thrombin and plasmin, its specificity is not absolute. For enzymes like Factor Xa, alternative substrates are more appropriate. This guide provides a comprehensive resource for researchers, offering detailed protocols, insights into the relevant biological pathways, and a compilation of available kinetic data to facilitate the effective use of this compound in scientific investigation and drug discovery. The provided diagrams and tables offer a quick reference for experimental design and data interpretation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. uniprot.org [uniprot.org]

- 3. mobitec.com [mobitec.com]

- 4. KEX2 | SGD [yeastgenome.org]

- 5. Posttranslational processing of the prohormone-cleaving Kex2 protease in the Saccharomyces cerevisiae secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Processing of predicted substrates of fungal Kex2 proteinases from Candida albicans, C. glabrata, Saccharomyces cerevisiae and Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brennerlab.net [brennerlab.net]

- 9. Thrombin - Wikipedia [en.wikipedia.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 12. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics of the activation of plasminogen by human tissue plasminogen activator. Role of fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. teachmephysiology.com [teachmephysiology.com]

- 22. derangedphysiology.com [derangedphysiology.com]

- 23. radiopaedia.org [radiopaedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Chemical Synthesis and Structure–Activity Relationship Studies of the Coagulation Factor Xa Inhibitor Tick Anticoagulant Peptide from the Hematophagous Parasite Ornithodoros moubata - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Activation of human factor V by factor Xa and thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-Tyr-Lys-Arg-pNA: A Chromogenic Substrate for Protease Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, experimental applications, and relevant biological pathways associated with the chromogenic substrate Z-Tyr-Lys-Arg-pNA. This document is intended to serve as a practical resource for laboratory professionals engaged in protease research and drug discovery.

Core Molecular and Physical Data

This compound (Benzyloxycarbonyl-Tyrosyl-Lysyl-Arginine-p-nitroanilide) is a synthetic peptide widely used as a chromogenic substrate for a variety of proteases, most notably for the Kex2 family of serine proteases. Its utility in biochemical assays stems from the p-nitroaniline (pNA) moiety, which, upon enzymatic cleavage, produces a yellow-colored product that can be readily quantified by spectrophotometry. The compound is also available as a trifluoroacetate (TFA) salt.

| Property | This compound | This compound · 2TFA |

| Molecular Formula | C35H45N9O8 | C35H45N9O8 · 2C2HF3O2 |

| Molecular Weight | 719.79 g/mol [1] | 947.85 g/mol |

| Appearance | White to off-white solid/powder[1][2] | White to off-white powder[2] |

| Purity (Typical) | ≥ 99% (HPLC)[2] | ≥ 99% (HPLC)[2] |

| Storage Conditions | Powder: -20°C for 1 year, -80°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months.[1] | 2 - 8°C |

Biological Function and Applications

This compound serves as a substrate for subtilisin-type and yapsin-like proteases.[3] It is particularly well-suited for assaying the activity of Kex2 endoprotease (also known as proteinase yscF), a calcium-dependent serine protease found in yeast.[4] Kex2 is a prototypical eukaryotic prohormone-processing enzyme that cleaves precursor proteins at pairs of basic residues (e.g., Lys-Arg, Arg-Arg).[5] This processing is a critical step in the maturation of many secreted proteins and peptides, including yeast α-factor pheromone and killer toxin.[6]

The primary application of this compound is in colorimetric enzyme assays to determine the kinetic parameters of proteases, screen for inhibitors, and characterize enzyme activity in various biological samples. The principle of the assay is the enzymatic hydrolysis of the amide bond between the arginine residue and the pNA group, leading to the release of free pNA, which has a distinct absorbance maximum around 405-410 nm.[7]

Key Signaling Pathway: Kex2-Mediated Protein Processing

The processing of precursor proteins by Kex2 is an integral part of the eukaryotic secretory pathway. The following diagram illustrates the key steps in the maturation of a proprotein by Kex2 in yeast.

Experimental Protocols

Chromogenic Assay for Kex2 Protease Activity

This protocol provides a general method for determining the activity of Kex2 protease or other compatible enzymes using this compound.

1. Materials and Reagents:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Reaction Buffer: 50 mM Tris-HCl or HEPES, 5 mM CaCl2, pH 7.0[8]

-

Purified Kex2 protease or enzyme sample

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplate or cuvettes

2. Preparation of Solutions:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Working Substrate Solution: Dilute the stock solution in the Reaction Buffer to a final desired concentration. A typical starting concentration for the assay is 0.5 mM.[2]

-

Enzyme Dilution: Dilute the Kex2 protease in the Reaction Buffer to the desired concentration. The optimal concentration should be determined empirically but should be sufficient to yield a linear rate of pNA release over the desired time course.

3. Assay Procedure:

-

To each well of a 96-well plate, add 50 µL of the working substrate solution.

-

Pre-incubate the plate at 37°C for 5 minutes to bring the substrate to the reaction temperature.

-

Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-30 minutes.

-

Include appropriate controls, such as a blank with no enzyme and a control with a known inhibitor.

4. Data Analysis:

-

Calculate the rate of reaction (ΔOD/min) from the linear portion of the absorbance versus time plot.

-

The concentration of pNA released can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.

The following diagram outlines the general workflow for this experimental protocol.

Conclusion

This compound is a valuable and versatile tool for the study of proteases, particularly those with specificity for dibasic cleavage sites. Its use in a straightforward chromogenic assay allows for the sensitive and quantitative determination of enzyme activity, making it an indispensable reagent for researchers in biochemistry, molecular biology, and drug development. Careful consideration of the experimental conditions, including pH, temperature, and substrate concentration, is crucial for obtaining accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Processing of predicted substrates of fungal Kex2 proteinases from Candida albicans, C. glabrata, Saccharomyces cerevisiae and Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound -HongTide Biotechnology [hongtide.com]

- 5. yeasenbio.com [yeasenbio.com]

- 6. KEX2 | SGD [yeastgenome.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mobitec.com [mobitec.com]

Z-Tyr-Lys-Arg-pNA solubility characteristics

An In-depth Technical Guide to the Solubility Characteristics of Z-Tyr-Lys-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of the chromogenic substrate this compound (Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide). Understanding the solubility and handling of this peptide is critical for its effective use in various biochemical assays, particularly for the study of protease activity.

Core Solubility Properties

This compound is a synthetic peptide derivative frequently employed as a substrate for serine proteases, such as kexin (a yeast endoprotease). Its solubility is a key factor in the design and execution of reliable and reproducible enzymatic assays. While generally described as having good stability and solubility in aqueous solutions, specific quantitative data is crucial for accurate experimental setup.

Data Presentation: Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound.

| Solvent | Concentration | Method of Dissolution | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonication is recommended to aid dissolution. | It is advised to use newly opened DMSO as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the product. This forms a concentrated stock solution. |

| Aqueous Buffer | 0.5 mM | Direct dissolution in the reaction buffer. | In a study of Kex2 proteinase activity, the substrate was dissolved directly in a buffer containing 50 mM BisTris (pH 7.2) and 1 mM CaCl2 to achieve the final working concentration[1]. |

| Aqueous Buffer | OD315 = 12 | Dissolution in the reaction buffer. | For a Kex2 protease assay, the substrate was dissolved in a reaction buffer of 50 mM Tris-HCl or HEPES (pH 7.0) with 5 mM CaCl2 to an optical density of 12 at 315 nm. This substrate solution is stable for several months at -20°C[2]. |

Experimental Protocols

Proper preparation of this compound solutions is paramount for obtaining accurate and consistent results in enzyme kinetic studies. Below are detailed methodologies for preparing stock and working solutions.

Preparation of a Concentrated Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution that can be stored and diluted for future experiments.

Materials:

-

This compound powder

-

Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.

-

Vortex the tube briefly to initially mix the powder and solvent.

-

Place the tube in an ultrasonic bath and sonicate until the substrate is completely dissolved. Visual inspection should confirm the absence of any particulate matter.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of an Aqueous Working Solution for Protease Assays

This protocol describes the direct preparation of a working solution in a typical aqueous buffer system for immediate use in an enzyme assay.

Materials:

-

This compound powder

-

Reaction Buffer (e.g., 50 mM BisTris, pH 7.2, 1 mM CaCl2 or 50 mM Tris-HCl/HEPES, pH 7.0, 5 mM CaCl2)[1][2]

-

Sterile conical or microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the amount of this compound powder required to achieve the desired final concentration in the total assay volume (e.g., 0.5 mM)[1].

-

Weigh the calculated amount of the substrate and add it to a sterile tube.

-

Add the appropriate volume of the reaction buffer to the tube.

-

Vortex the solution thoroughly until the substrate is fully dissolved. Gentle warming to 37°C may aid dissolution if necessary, but stability at this temperature should be considered.

-

This working solution should ideally be prepared fresh for each experiment.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the preparation and use of this compound solutions.

Caption: Workflow for preparing this compound stock and working solutions.

Caption: A generalized experimental workflow for a protease assay using this compound.

Signaling Pathways

This compound is a synthetic chromogenic substrate and is not a component of any known biological signaling pathways. Its utility lies in its ability to be specifically cleaved by certain proteases, leading to the release of p-nitroaniline, which can be quantified spectrophotometrically. This allows for the in vitro characterization of enzyme activity, which may be part of a signaling pathway, but the substrate itself is not a signaling molecule. For instance, it is used to measure the activity of Kex2 endoprotease, an enzyme involved in the processing of precursor proteins in yeast[2].

Conclusion

The solubility of this compound is highly dependent on the chosen solvent system. For high-concentration stock solutions, anhydrous DMSO with ultrasonication is effective. For direct use in enzymatic assays, dissolution in the appropriate aqueous buffer is feasible, with the optimal pH for Kex2 protease assays being in the range of 7.0-7.4[1][2]. Adherence to proper preparation and storage protocols is essential for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of experimental data obtained using this valuable biochemical tool.

References

Z-Tyr-Lys-Arg-pNA: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for the chromogenic substrate Z-Tyr-Lys-Arg-pNA (Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide). Understanding the stability profile of this peptide substrate is critical for ensuring the accuracy and reproducibility of enzymatic assays in research and drug development.

Core Concepts: Stability Profile

This compound, like many peptide-based reagents, is susceptible to degradation, which can impact its performance as a substrate. The primary factors influencing its stability are temperature, pH, and light exposure. The molecule consists of a protected tripeptide sequence linked to a p-nitroanilide (pNA) chromophore. Enzymatic cleavage of the amide bond between arginine and p-nitroanilide by specific proteases releases the yellow chromophore, which can be quantified spectrophotometrically. Degradation can occur through hydrolysis of the peptide bonds or the pNA amide bond, as well as modifications to the amino acid side chains.

Summary of Storage Conditions

Proper storage is paramount to maintaining the integrity of this compound. The following tables summarize the recommended storage conditions for the lyophilized powder and solutions.

Table 1: Recommended Storage of Lyophilized this compound

| Storage Temperature | Duration | Notes |

| -80°C | 2 years[1] | Recommended for long-term storage. |

| -20°C | 1 year[1] | Suitable for intermediate-term storage. |

| 2-8°C | Short-term | For immediate use or brief periods.[2] |

Table 2: Recommended Storage of this compound in Solution

| Storage Temperature | Duration | Solvent | Notes |

| -80°C | 6 months[3][4] | DMSO | Aliquot to avoid freeze-thaw cycles. |

| -20°C | 1 month[3][4] | DMSO | Suitable for working stock solutions. |

Note: It is strongly recommended to prepare fresh solutions for optimal performance. If storing solutions, they should be aliquoted into single-use volumes to minimize freeze-thaw cycles.

Factors Affecting Stability

Several environmental factors can influence the rate of degradation of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a method to evaluate the stability of a this compound solution over time at a specific temperature.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

A suitable buffer (e.g., Tris-HCl, pH 7.5)

-

A specific protease (e.g., Trypsin)

-

Spectrophotometer capable of reading at 405 nm

-

Temperature-controlled incubator or water bath

-

Microplates or cuvettes

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Incubation:

-

Dilute the stock solution to a working concentration in the desired buffer.

-

Aliquot the working solution into multiple tubes.

-

Incubate the tubes at the desired temperature (e.g., 4°C, 25°C, 37°C).

-

-